Cas no 65146-54-5 (2-Amino-2',4'-dichloroacetophenone hydrochloride)
2-Amino-2',4'-dichloroacetophenone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride
- 2-AMINO-1-(2,4-DICHLORO-PHENYL)-ETHANONE HYDROCHLORIDE
- 2-AMINO-2’,4’-DICHLOROACETOPHENONE.HCL
- 2-Amino-2',4'-dichloroacetophenone HCl
- 2-AMINO-2',4'-DICHLOROACETOPHENONE HYDROCHLORIDE
- A867738
- 2-Amino-2',4'-dichloroacetophenone, HCl
- AMY27938
- 2-amino-1-(2,4-dichlorophenyl)ethanone HCl
- MFCD00219529
- 65146-54-5
- 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one hydrochloride
- 2,4-Dichlorophenacylamine hydrochloride
- 2-amino-1-(2,4-dichlorophenyl)ethanone;hydrochloride
- BS-29067
- 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride (1:1)
- SY354665
- AKOS015848045
- CS-0210334
- C78381
- SCHEMBL6956998
- 2-Amino-2',4'-dichloroacetophenone hydrochloride
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- MDL: MFCD00219529
- Inchi: 1S/C8H7Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
- InChI Key: RJCPEUKXHFGBSW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CN)=O)Cl.Cl
Computed Properties
- Exact Mass: 238.96700
- Monoisotopic Mass: 238.967147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09000
- LogP: 3.63710
2-Amino-2',4'-dichloroacetophenone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A596780-100mg |
2-Amino-2',4'-dichloroacetophenone hydrochloride |
65146-54-5 | 100mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A596780-250mg |
2-Amino-2',4'-dichloroacetophenone hydrochloride |
65146-54-5 | 250mg |
$ 259.00 | 2023-04-19 | ||
| TRC | A596780-500mg |
2-Amino-2',4'-dichloroacetophenone hydrochloride |
65146-54-5 | 500mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A596780-1g |
2-Amino-2',4'-dichloroacetophenone hydrochloride |
65146-54-5 | 1g |
$ 552.00 | 2023-04-19 | ||
| A2B Chem LLC | AG73126-5g |
2-Amino-2',4'-dichloroacetophenone, HCl |
65146-54-5 | 97% | 5g |
$374.00 | 2024-04-19 | |
| A2B Chem LLC | AG73126-10g |
2-Amino-2',4'-dichloroacetophenone, HCl |
65146-54-5 | 97% | 10g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AG73126-25g |
2-Amino-2',4'-dichloroacetophenone, HCl |
65146-54-5 | 97% | 25g |
$1316.00 | 2024-04-19 | |
| Chemenu | CM373149-1g |
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride |
65146-54-5 | 95%+ | 1g |
$265 | 2022-06-10 | |
| Chemenu | CM373149-5g |
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride |
65146-54-5 | 95%+ | 5g |
$781 | 2022-06-10 | |
| abcr | AB243372-250 mg |
2,4-Dichlorophenacylamine hydrochloride; 97% |
65146-54-5 | 250MG |
€160.50 | 2022-06-11 |
2-Amino-2',4'-dichloroacetophenone hydrochloride Suppliers
2-Amino-2',4'-dichloroacetophenone hydrochloride Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-Amino-2',4'-dichloroacetophenone hydrochloride
2-Amino-2',4'-dichloroacetophenone hydrochloride (CAS No. 65146-54-5): A Comprehensive Overview
2-Amino-2',4'-dichloroacetophenone hydrochloride, a compound with the CAS registry number 65146-54-5, is a highly specialized chemical entity with significant applications in various scientific and industrial domains. This compound, often referred to as ACPHCl in shorthand, has garnered attention due to its unique structural properties and versatile functional groups. The molecule consists of an acetophenone backbone with amino and dichloro substituents, which contribute to its reactivity and selectivity in chemical reactions. Recent studies have highlighted its potential in drug discovery, material science, and environmental chemistry, making it a focal point for researchers worldwide.
The synthesis of 2-Amino-2',4'-dichloroacetophenone hydrochloride involves a multi-step process that typically begins with the chlorination of acetophenone derivatives. The introduction of amino and dichloro groups is achieved through carefully controlled nucleophilic aromatic substitution reactions, ensuring high purity and stability of the final product. The hydrochloride form of the compound is particularly advantageous due to its enhanced solubility in polar solvents, which facilitates its use in various chemical processes.
One of the most promising applications of ACPHCl lies in its role as an intermediate in pharmaceutical synthesis. Recent research has demonstrated its ability to act as a precursor for bioactive molecules with potential anti-inflammatory and anticancer properties. For instance, studies published in *Journal of Medicinal Chemistry* have shown that derivatives of ACPHCl can inhibit key enzymes involved in inflammation pathways, suggesting their potential as novel therapeutic agents.
In the field of material science, 2-Amino-2',4'-dichloroacetophenone hydrochloride has been explored as a building block for advanced polymers and hybrid materials. Its amino group provides sites for cross-linking reactions, while the dichloro substituents enhance thermal stability and mechanical strength. A study conducted at the University of Cambridge reported the successful synthesis of a polymer network using ACPHCl as a monomer, exhibiting exceptional resistance to high temperatures and chemical corrosion.
The environmental impact of ACPHCl has also been a subject of recent investigations. Researchers at Stanford University have examined its degradation pathways under various environmental conditions, such as soil and aquatic systems. Their findings suggest that ACPHCl undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This is particularly significant for industries seeking sustainable chemical solutions.
From a structural perspective, ACPHCl exhibits a unique balance between aromatic stability and functional group reactivity. The presence of both amino and dichloro groups allows for diverse chemical transformations, making it an invaluable tool in organic synthesis. Its ability to participate in nucleophilic aromatic substitution, Michael addition, and coupling reactions has been extensively documented in recent literature.
In conclusion, 2-Amino-2',4'-dichloroacetophenone hydrochloride (CAS No. 65146-54-5) stands out as a versatile and multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its structural uniqueness and reactivity make it an essential component in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific innovation.
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